N-(1,1-Dimethyl-3-oxobutyl)acetamide

Description

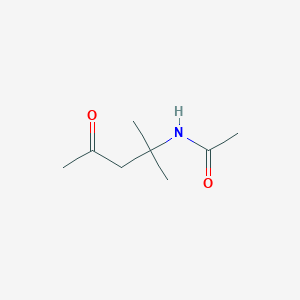

N-(1,1-Dimethyl-3-oxobutyl)acetamide belongs to the extensive family of organic compounds known as N-substituted acetamides. These are derivatives of acetamide (B32628) where a substituent group replaces one of the hydrogen atoms on the nitrogen. The structure of this compound is characterized by an acetamide group linked to a substituted butyl chain containing a ketone functional group. While this specific molecule has not been the subject of extensive research, the N-substituted acetamide scaffold is a cornerstone in various areas of chemical science.

The study of amides, including acetamide and its derivatives, is foundational to the history of organic chemistry. Acetamide itself, the simplest amide derived from acetic acid, has been known for well over a century. wikipedia.orgcollegedunia.comsciencemadness.org The exploration of N-substituted variants quickly followed as chemists began to understand the reactivity of the amide bond and sought to create new molecules with diverse properties.

Historically, research into N-substituted acetamides has been closely linked to the development of medicinal chemistry. In the late 19th and early 20th centuries, scientists began to systematically modify simple organic molecules to discover new therapeutic agents. The acetamide group proved to be a valuable component in this endeavor. One of the most famous early examples is acetanilide, an N-phenylacetamide, which was one of the first synthetic analgesics and antipyretics, though its use was later curtailed due to toxicity. This early work paved the way for the development of safer and more effective drugs, establishing the N-substituted acetamide moiety as a key pharmacophore.

The evolution of research saw the development of more complex N-substituted acetamides with a wide range of biological activities. Synthetic methods for creating the amide bond became more sophisticated, allowing for the preparation of a vast library of these compounds. rjptonline.org This expansion was crucial for structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a compound influences its biological effects. archivepp.com

N-substituted acetamides are of immense significance in modern organic chemistry, primarily due to their prevalence in biologically active molecules and their utility as synthetic intermediates. The amide bond is a fundamental linkage in peptides and proteins, and the N-substituted acetamide motif is found in numerous pharmaceuticals.

Contemporary Research Highlights:

Drug Discovery and Medicinal Chemistry : A significant portion of current research on N-substituted acetamides is focused on the design and synthesis of new therapeutic agents. acs.orgnih.gov Scientists are creating novel derivatives to target a wide array of diseases. For instance, N-substituted acetamides are being investigated as:

Anti-inflammatory Agents : Many non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors feature an acetamide linkage. Research continues to explore new derivatives to improve efficacy and reduce side effects. archivepp.com

Analgesics : Building on the historical success of acetamide-based painkillers, researchers are synthesizing new compounds with potent analgesic properties. rjptonline.orgproquest.com

Antimicrobial and Antiviral Agents : The N-substituted acetamide scaffold is being incorporated into new molecules designed to combat resistant bacteria and viruses. nih.gov

Anticancer Agents : Derivatives have been synthesized and evaluated for their potential to inhibit tumor growth. archivepp.com

Enzyme Inhibitors : The tunability of the N-substituent allows for the precise design of molecules that can fit into the active sites of specific enzymes, making them valuable tools for treating a variety of conditions. acs.orgnih.gov

Organic Synthesis : Beyond their biological applications, N-substituted amides are versatile intermediates in organic synthesis. The amide group can be transformed into other functional groups, and the N-substituent can be used to direct reactions or to build more complex molecular architectures. Recent advancements focus on developing more efficient and environmentally friendly methods for amide bond formation. nih.gov

Materials Science : In some cases, N-substituted acetamides are used in the development of new polymers and materials, where the amide group can contribute to properties like thermal stability and hydrogen bonding.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methyl-4-oxopentan-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(10)5-8(3,4)9-7(2)11/h5H2,1-4H3,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZBLCRDWZGXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453751 | |

| Record name | N-(1,1-Dimethyl-3-oxobutyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40652-47-9 | |

| Record name | N-(1,1-Dimethyl-3-oxobutyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 1,1 Dimethyl 3 Oxobutyl Acetamide and Its Analogs

Direct Synthesis Approaches

Direct synthesis methods for N-(1,1-Dimethyl-3-oxobutyl)acetamide primarily involve the formation of the amide bond by treating a suitable amine precursor with an acetylating agent.

Acylation Reactions of Corresponding 1,3-Aminoketones

The most straightforward conceptual approach to this compound is the direct acylation of its corresponding primary amine, 4-amino-4-methylpentan-2-one, commonly known as diacetonamine. This β-amino ketone serves as the direct precursor to the target molecule. The N-acylation of amines is a fundamental and widely practiced transformation in organic synthesis. Typically, this involves the reaction of the amine with an acylating agent such as an acyl halide or a carboxylic anhydride (B1165640).

In the case of diacetonamine, the reaction with acetic anhydride or acetyl chloride would yield this compound. The reaction is generally carried out in the presence of a base to neutralize the acidic byproduct (acetic acid or hydrochloric acid). The choice of solvent and base can be critical to optimize the yield and prevent side reactions. Given the nucleophilic nature of the amino group, this reaction is generally efficient. quora.com In some instances, particularly with less reactive amines, a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be employed to accelerate the reaction. nih.gov The general conditions for such acylations are well-established and can be adapted for this specific substrate. researchgate.netresearchgate.net

| Acylating Agent | Base | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Pyridine | Pyridine or CH2Cl2 | 0°C to room temperature | nih.gov |

| Acetic Anhydride | Aqueous NaHCO3 | Water/Organic co-solvent | Room temperature | quora.com |

| Acetyl Chloride | Triethylamine | CH2Cl2 or THF | 0°C to room temperature | researchgate.net |

| Acetic Acid | None (catalytic acid) | High temperature (80-120 °C) | Can be used for acetylation of various amines | researchgate.net |

Nitration Pathways in Compound Formation

A thorough review of available scientific literature did not yield any established or theoretical nitration pathways that directly result in the formation of this compound. This synthetic approach does not appear to be a conventional or documented method for the synthesis of this class of compounds.

Synthetic Routes to Halogenated Acetamide (B32628) Derivatives

Despite a comprehensive search of scientific databases, no specific methodologies for the synthesis of halogenated derivatives of this compound could be identified. Research on the direct halogenation of this compound or the synthesis from halogenated precursors is not available in the current body of scientific literature.

Exploration of Novel Synthetic Routes to Related Structures

The structural motif of a tertiary alkyl group attached to an amide nitrogen, as seen in this compound, is a common target in organic synthesis. A powerful and well-established method for creating such structures is the Ritter reaction. chemistry-reaction.comwikipedia.orgnrochemistry.com This reaction involves the addition of a nitrile to a carbocation, which is typically generated from a tertiary alcohol or an alkene under strong acidic conditions. chemistry-reaction.commissouri.edu The resulting nitrilium ion is then hydrolyzed to afford the corresponding N-tert-alkyl amide. wikipedia.orgnrochemistry.com

For the synthesis of this compound itself, a hypothetical Ritter reaction could involve the reaction of 2-methyl-4-oxopentan-2-ol or a related alkene with acetonitrile (B52724) in the presence of a strong acid like sulfuric acid. This methodology is particularly relevant as the industrial synthesis of the related monomer, diacetone acrylamide (B121943), utilizes a Ritter-type reaction between acetone (B3395972) (which forms diacetone alcohol in situ) and acrylonitrile (B1666552). google.comresearchgate.netsid.irgoogle.comresearchgate.net

The versatility of the Ritter reaction allows for the synthesis of a wide array of analogs by varying both the carbocation precursor and the nitrile component. This opens up pathways to novel structures related to this compound. For instance, using different nitriles can lead to analogs with different N-acyl groups, while employing different tertiary alcohols or alkenes can modify the N-alkyl substituent.

| Carbocation Source | Nitrile | Acid Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Tertiary Alcohols | Aliphatic or Aromatic Nitriles | H2SO4, HClO4 | N-tert-Alkyl Amides | chemistry-reaction.comnrochemistry.com |

| Alkenes (e.g., Isobutylene) | HCN or Acetonitrile | Strong Protic Acids | N-tert-Alkyl Formamides/Acetamides | wikipedia.org |

| Benzylic Alcohols | Various Nitriles | H2SO4 | N-Benzylic Amides | nrochemistry.com |

| Adamantane | Acetonitrile | Various | N-(1-adamantyl)acetamide | researchgate.net |

Beyond the Ritter reaction, the synthesis of other N-substituted acetamide analogs continues to be an active area of research. For example, methodologies have been developed for synthesizing N-phenylacetamide derivatives containing thiazole (B1198619) moieties nih.gov and 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives, showcasing the diverse range of functional groups that can be incorporated into acetamide structures. researchgate.net Another related structure, N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide, has been synthesized via a Claisen-Schmidt type condensation, highlighting the array of synthetic strategies available for creating complex acetamides. mdpi.com The synthesis of copolymers using N-(1,1-dimethyl-3-oxobutyl)acrylamide (a closely related monomer) also points towards the exploration of polymeric materials derived from this structural class. researchgate.net

Reaction Mechanisms and Chemical Transformations of N 1,1 Dimethyl 3 Oxobutyl Acetamide

Intramolecular Cyclization Reactions under Basic Conditions

The study of intramolecular cyclization in derivatives of N-(1,1-Dimethyl-3-oxobutyl)acetamide provides insight into the formation of heterocyclic structures. Research on related N-(3-oxoalkyl)chloroacetamides demonstrates that these compounds can be converted into cis-3,4-epoxypiperidin-2-ones through an intramolecular Darzens reaction when treated with a strong base like potassium t-butoxide. researchgate.net

In a relevant example, the treatment of 2-chloro-N-(1,1-dimethyl-3-oxobutyl)acetamide with sodium hydroxide (B78521) in benzene (B151609) resulted in a mixture of products. researchgate.net The reaction proceeds via deprotonation, which can occur at two positions: the α-carbamoyl position (adjacent to the amide nitrogen) and the α-carbonyl position (adjacent to the ketone). Under kinetically controlled conditions (NaOH in benzene), intramolecular alkylation competes with the Darzens reaction, leading to different cyclic products. researchgate.net However, when using potassium t-butoxide in a mixture of t-butanol and benzene, the primary product is the corresponding cis-3,4-epoxypiperidin-2-one. researchgate.net This suggests that the choice of base and solvent system is crucial in directing the pathway of the intramolecular cyclization.

The general mechanism involves the formation of an enolate at the α-carbonyl position, which then acts as a nucleophile, attacking the carbon atom bearing the chlorine. This intramolecular nucleophilic substitution leads to the formation of a six-membered ring containing an epoxide, a class of compounds that are valuable building blocks in organic synthesis. researchgate.net

| Reactant | Base/Solvent | Major Product | Yield (%) |

|---|---|---|---|

| 2-chloro-N-(1,1-dimethyl-3-oxobutyl)acetamide | t-BuOK / t-BuOH-C6H6 | cis-3,4-Epoxy-6,6-dimethylpiperidin-2-one | 71 |

| 2-chloro-N-(1,1-dimethyl-3-oxobutyl)acetamide | NaOH / C6H6 | cis-3,4-Epoxy-6,6-dimethylpiperidin-2-one | 28 |

| 2-chloro-N-(1,1-dimethyl-3-oxobutyl)acetamide | NaOH / C6H6 | 1,3,3-trimethyl-2,5-dihydropyrrol-2,5-dione | 24 |

Mechanistic Investigations of Nitration Processes

Detailed mechanistic investigations specifically on the nitration of this compound are not extensively documented in the available literature. However, the general principles of nitration for amides and ketones can be considered to predict the likely reaction pathways. The compound possesses two main functional groups susceptible to electrophilic attack: the amide group and the enolizable ketone.

Nitration of amides typically occurs on the nitrogen atom, but this is often reversible and can lead to N-nitroamide intermediates. The more common reaction for secondary amides involves nitration on the carbon atom alpha to the amide carbonyl, particularly under acidic conditions that promote enolization.

For this compound, the ketone group is more likely to undergo reactions under nitrating conditions. The carbon atom alpha to the ketone (the methylene (B1212753) group) is acidic and can be deprotonated to form an enolate or can enolize under acidic conditions. This enol or enolate intermediate can then be attacked by a nitrating agent, such as the nitronium ion (NO₂⁺) generated from a mixture of nitric acid and sulfuric acid, to yield an α-nitro ketone derivative. The bulky tertiary carbon adjacent to the amide nitrogen may sterically hinder direct attack on the amide itself, making reaction at the ketone's α-position more favorable.

Metal-Catalyzed Carbon-Carbon Bond Cleavage Reactions of Related Acetamide (B32628) Derivatives

The cleavage of carbon-carbon (C-C) bonds is a challenging yet powerful transformation in organic synthesis, often facilitated by transition metal catalysts. rsc.orgresearchgate.net While specific studies on this compound are scarce, principles from related systems can be applied. For unstrained molecules, C-C bond activation often relies on chelation assistance, where a coordinating functional group directs a metal catalyst to a specific bond. illinois.edu

In the context of this compound, both the amide and ketone carbonyl groups could serve as directing groups. A plausible mechanism would involve the coordination of a transition metal (e.g., Rhodium, Palladium) to the ketone's oxygen atom. illinois.edu This coordination could facilitate the cleavage of the C-C bond adjacent to the carbonyl group (a retro-aldol type reaction) or the bond between the tertiary carbon and the gem-dimethyl group through β-carbon elimination. The latter process would be particularly favored if it leads to the formation of a stable five-membered metallacycle intermediate. illinois.edu

Research has shown that transition metals can cleave C-C bonds in various substrates, including alkanes and ketones, often proceeding through oxidative addition to the metal center. illinois.edunih.gov The thermodynamic and kinetic barriers are high, but strategies like using strained substrates or forming highly stabilized products (e.g., through aromatization) can drive the reaction. illinois.edu For an acetamide derivative like the subject compound, the formation of a stable organometallic intermediate following the C-C bond scission would be a critical step in the catalytic cycle. nih.gov

| Strategy | Description | Example Substrate Type |

|---|---|---|

| Utilization of Ring Strain | Cleavage is facilitated by the high energy of strained C-C bonds in small rings. | Cyclopropanes, Cyclobutanes |

| Chelation-Assistance | A coordinating functional group directs the metal to the target C-C bond, often forming a stable metallacycle. | Alkyl ketones, 2-Amino-3-picoline derivatives |

| Formation of Stabilized Products | The reaction is driven by the formation of a thermodynamically stable product. | Aromatization of prearomatic compounds |

Hydrolytic Deacylation Mechanisms of Acylaminoalkylphosphonic Acid Derivatives

The hydrolytic deacylation of amides is a fundamental chemical reaction. Studies on the alkaline deacylation of 1-(acylamino)alkylphosphonic acids offer a well-documented mechanistic model that is analogous to the hydrolysis of the amide bond in this compound. nih.govresearchgate.net

The proposed mechanism for alkaline hydrolysis of the amide linkage R-C(O)-N(H)- proceeds in two distinct stages. nih.govresearchgate.net

Formation of an Intermediate: The first stage involves a rapid nucleophilic attack by a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the amide group. This leads to the formation of a tetrahedral acyl-hydroxyl adduct intermediate. nih.govresearchgate.net This step is typically fast and reversible.

Decomposition of the Intermediate: The second stage is the slower, rate-determining step where the tetrahedral intermediate collapses. This collapse involves the cleavage of the carbon-nitrogen bond, resulting in the formation of a carboxylate anion and an amine. In the case of this compound, this would yield an acetate (B1210297) ion and 4-amino-4-methyl-2-pentanone. nih.govresearchgate.net

The rate of this hydrolysis is dependent on the structure of the acyl group and the reaction conditions, such as the concentration of the base and the temperature. researchgate.net This two-step mechanism, proceeding through a tetrahedral intermediate, is a cornerstone of understanding amide hydrolysis in both simple and complex molecules.

Derivatization and Functionalization Chemistry of N 1,1 Dimethyl 3 Oxobutyl Acetamide

Synthesis of Thiosemicarbazone Derivatives

The ketone functional group in N-(1,1-Dimethyl-3-oxobutyl)acetamide serves as a reactive site for condensation reactions. One common derivatization is the reaction with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. This reaction is a well-established method for converting ketones and aldehydes into their thiosemicarbazone derivatives.

The synthesis typically involves the condensation of the ketone with thiosemicarbazide, often in the presence of an acid catalyst. The general mechanism proceeds through the nucleophilic attack of the primary amine group of thiosemicarbazide on the carbonyl carbon of this compound, followed by dehydration to yield the C=N double bond characteristic of a thiosemicarbazone. The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. A small amount of acid, like glacial acetic acid, is often added to catalyze the dehydration step. nih.gov The resulting product, N-(1,1-Dimethyl-3-(thiosemicarbazono)butyl)acetamide, can be purified by methods such as recrystallization.

| Reactants | Catalyst | Solvent | Conditions | Product |

| This compound, Thiosemicarbazide | Glacial Acetic Acid (catalytic amount) | Ethanol | Reflux | N-(1,1-Dimethyl-3-(thiosemicarbazono)butyl)acetamide |

This table presents a generalized procedure for the synthesis of thiosemicarbazone derivatives based on common laboratory practices for this type of reaction.

Incorporation into Phosphonic Acid Derivatives

This compound can be functionalized through reactions involving its acrylamide (B121943) moiety to incorporate phosphonate (B1237965) groups. A specific example is the synthesis of N-(1,1-dimethyl-3-oxobutyl)-2-diethylphosphonoacrylamide via a Michael addition reaction. chemrxiv.org

In this procedure, diethyl phosphite (B83602) is added to the α,β-unsaturated amide system of diacetone acrylamide. The reaction is facilitated by a strong base, such as sodium ethoxide, which deprotonates the diethyl phosphite to generate a nucleophilic phosphorus species. This nucleophile then attacks the β-carbon of the acrylamide group. The reaction is typically performed with cooling to control its exothermic nature and is followed by neutralization with an acid, such as acetic acid, to yield the final phosphonate product. chemrxiv.org The resulting diethyl phosphonate ester can be subsequently hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid derivative.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Conditions | Yield | Product |

| Diacetone acrylamide | Diethyl phosphite | Sodium ethoxide | Ethanol | Addition at 30-40°C, followed by stirring at 24°C and neutralization with acetic acid. chemrxiv.org | 97% | N-(1,1-dimethyl-3-oxobutyl)-2-diethylphosphonoacrylamide |

This table summarizes the synthesis of a phosphonate derivative as detailed in the cited literature. chemrxiv.org

Perfluoroalkylthio Derivatization Strategies

While specific examples of perfluoroalkylthio derivatization of this compound are not detailed in the available literature, general strategies for the α-perfluoroalkylthiolation of ketones can be considered. These methods typically target the α-carbon adjacent to the carbonyl group and can be broadly categorized into electrophilic and radical pathways.

Electrophilic Perfluoroalkylthiolation: This strategy involves the reaction of a ketone enolate with an electrophilic reagent that delivers the perfluoroalkylthio (SRF) group. nih.govrsc.org The first step would be the deprotonation of this compound at the α-carbon (the methylene (B1212753) group, -CH2-) using a suitable base (e.g., lithium diisopropylamide, LDA) to form the corresponding enolate. This enolate, being nucleophilic, can then react with an electrophilic SRF source. Various electrophilic reagents have been developed for this purpose, including N-(perfluoroalkylthio)saccharins and other sulfenamide-based compounds. nih.gov

Radical Perfluoroalkylthiolation: An alternative approach involves the generation of an α-ketonyl radical, which then reacts with a perfluoroalkylthio source. More commonly, a ketone enolate is used as a radical acceptor. semanticscholar.org For this compound, the enolate (generated as described above) could be reacted with a source of perfluoroalkyl radicals. These radicals can be generated from precursors like perfluoroalkyl iodides under photolytic conditions. semanticscholar.org This method avoids the need for often highly reactive electrophilic reagents. semanticscholar.orgnih.gov

| Strategy | Key Intermediate | Reagent Type | General Conditions |

| Electrophilic Perfluoroalkylthiolation | Ketone Enolate | Electrophilic SRF source (e.g., N-(perfluoroalkylthio)saccharin). nih.govrsc.org | Base-mediated enolate formation followed by reaction with the electrophilic reagent. |

| Radical Perfluoroalkylthiolation | Ketone Enolate (as a radical acceptor) | Radical SRF source (e.g., perfluoroalkyl iodide + radical initiator). semanticscholar.org | Enolate formation followed by radical reaction, often initiated by light (photoredox). |

This table outlines general strategies for the α-perfluoroalkylthiolation of ketones that could be applied to this compound.

Exploration of Derivatization for Enhanced Analytical Detection

Chemical derivatization is a powerful technique used to improve the detection and quantification of analytes in various analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). kjchemicals.co.jp The primary goals of derivatization are to enhance detector response, improve chromatographic separation, and increase the volatility or thermal stability of the analyte. kjchemicals.co.jpadakem.com

For this compound, the ketone carbonyl group is an ideal target for derivatization. Reagents that specifically react with carbonyls can be used to attach a tag that is highly responsive to a particular detector. For instance, in HPLC with fluorescence detection (HPLC-FLD), a fluorescent tag can be introduced. In LC-MS, a derivatizing agent can be used to improve ionization efficiency or to introduce a specific fragmentable group for tandem mass spectrometry (MS/MS) analysis, enabling sensitive and selective detection. semanticscholar.org

Common derivatizing agents for ketones include various hydrazine-containing reagents. These reagents react with the ketone to form a stable hydrazone derivative, effectively tagging the original molecule.

| Derivatizing Agent | Target Functional Group | Resulting Derivative | Analytical Technique | Benefit |

| Dansyl hydrazine (B178648) (Dns-Hz) | Ketone | Dansylhydrazone | HPLC-FLD, LC-MS | Introduces a highly fluorescent dansyl group for sensitive detection. semanticscholar.org |

| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone | Dinitrophenylhydrazone | HPLC-UV | Attaches a chromophore with strong UV absorbance. |

| Girard's reagents (e.g., T, P) | Ketone | Hydrazone | LC-MS | Introduces a permanently charged quaternary ammonium (B1175870) group, enhancing ESI-MS ionization efficiency. |

This table provides examples of derivatizing agents that can be used to functionalize the ketone group of this compound for enhanced analytical detection.

Applications in Advanced Organic Synthesis

Role as a Synthetic Intermediate for Building Complex Organic Scaffolds

N-(1,1-Dimethyl-3-oxobutyl)acetamide serves as a crucial intermediate in the synthesis of various heterocyclic and acyclic compounds. The presence of both an amide and a ketone functionality within the same molecule provides multiple reaction sites. This allows for sequential or one-pot reactions to generate complex structures that would otherwise require multi-step synthetic routes.

For instance, the ketone moiety can readily undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations. These transformations allow for the introduction of new carbon-carbon and carbon-nitrogen bonds, thereby extending the molecular framework. Simultaneously, the amide group, while relatively stable, can be hydrolyzed under specific conditions to reveal a primary amine, which can then be further functionalized. This dual reactivity is instrumental in the assembly of complex target molecules.

| Reaction Type | Functional Group Involved | Potential Products |

| Aldol Condensation | Ketone | β-Hydroxy ketones, α,β-Unsaturated ketones |

| Wittig Reaction | Ketone | Alkenes |

| Reductive Amination | Ketone | Secondary and Tertiary Amines |

| Amide Hydrolysis | Amide | Primary Amines |

This table provides a summary of potential reactions and products involving this compound.

Strategies for Selective Functionalization and Transformation

The selective functionalization of this compound is key to its utility as a versatile synthetic intermediate. The differential reactivity of its functional groups allows for a controlled and stepwise approach to molecule construction.

Chemoselective Reactions at the Ketone:

The ketone group is generally more susceptible to nucleophilic attack than the amide group. This difference in reactivity can be exploited to selectively modify the ketone while leaving the amide intact. For example, the use of mild reducing agents, such as sodium borohydride, will selectively reduce the ketone to a secondary alcohol without affecting the amide. Similarly, organometallic reagents like Grignard reagents will preferentially add to the carbonyl carbon of the ketone.

Protection-Deprotection Strategies:

In multi-step syntheses, it is often necessary to protect one functional group while reacting the other. The ketone functionality of this compound can be protected as a ketal or acetal. With the ketone group masked, the amide functionality can then be subjected to various chemical transformations. Subsequent deprotection of the ketone reveals the original functionality, ready for further reaction.

| Protecting Group | Functional Group Protected | Conditions for Protection | Conditions for Deprotection |

| Ethylene glycol | Ketone | Acid catalyst (e.g., p-TsOH) | Aqueous acid |

| 1,3-Propanediol | Ketone | Acid catalyst (e.g., p-TsOH) | Aqueous acid |

This table outlines common protection strategies for the ketone functionality in this compound.

The strategic application of these selective functionalization techniques allows chemists to harness the full potential of this compound as a building block in the synthesis of a wide array of complex organic molecules.

Advanced Spectroscopic Characterization Techniques for N 1,1 Dimethyl 3 Oxobutyl Acetamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For N-(1,1-Dimethyl-3-oxobutyl)acetamide, both ¹H and ¹³C NMR are instrumental in confirming its molecular connectivity and are essential for characterizing its derivatives, such as its copolymers.

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. Detailed analysis of a 500 MHz spectrum recorded in deuterated chloroform (B151607) (CDCl₃) confirms the arrangement of protons in the molecule. researchgate.net The chemical shifts (δ), multiplicities, and integral values correspond directly to the different types of protons present in the structure.

The vinyl protons of the acrylamide (B121943) group typically appear as a complex set of doublets of doublets due to geminal and cis/trans couplings. The amide proton (N-H) usually presents as a broad singlet. The methylene (B1212753) and methyl protons of the oxobutyl group, as well as the gem-dimethyl protons, resonate in the aliphatic region of the spectrum, with chemical shifts influenced by their proximity to the electron-withdrawing carbonyl and amide groups.

A specific ¹H NMR data assignment reported for this compound is detailed in the table below. researchgate.net

| Chemical Shift (δ) ppm | Number of Protons | Multiplicity | Assignment |

| 7.2 | 1H | NH | |

| 6.0 | 2H | d | CH₂ =CH |

| 5.5 | 1H | d | CH₂=CH |

| 2.9 | 2H | s | CH₂ -C=O |

| 2.1 | 3H | s | CH₃ -C=O |

| 1.7 | 3H | s | C(CH₃ )(CH₃) |

| 1.4 | 3H | s | C(CH₃)(CH₃ ) |

Note: The original data provided limited multiplicity information. 'd' denotes doublet and 's' denotes singlet.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups within a molecule. These methods probe the vibrational modes of bonds, which are sensitive to the local chemical environment.

The FTIR spectrum of this compound shows several characteristic absorption bands that confirm the presence of its key functional groups. researchgate.net The N-H stretching vibration of the secondary amide appears as a distinct peak. The spectrum also clearly shows absorptions corresponding to aliphatic and vinyl C-H stretching. The two carbonyl groups, one from the ketone and one from the amide (Amide I band), give rise to strong, characteristic stretching bands. The C=C stretch of the acryloyl group and the N-H bending vibration (Amide II band) are also readily identifiable.

A summary of key FTIR vibrational assignments is presented below. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3280 | N-H stretch | Secondary Amide |

| 3088 | =C-H stretch | Vinyl |

| 2899 | C-H stretch | Aliphatic |

| 1718 | C=O stretch | Ketone |

| 1622 | C=O stretch (Amide I) | Amide |

| 1556 | C=C stretch | Vinyl |

When this compound is used in cross-linking reactions, such as with 1,3-diaminopropane, FTIR is used to monitor the reaction. The formation of an imine (C=N) bond from the reaction of the ketone carbonyl group is confirmed by the appearance of a new characteristic absorption band around 1623 cm⁻¹. sid.ir

Raman spectroscopy provides complementary information to IR spectroscopy. While specific detailed Raman assignments for the monomer are not extensively published, the technique has been successfully employed to determine the polymerization rate of photopolymers based on this compound, demonstrating its utility in studying reactions involving the vinyl group. researchgate.net An FT-Raman spectrum of the compound is also noted as being available in spectral databases. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound, electron ionization (EI) mass spectrometry reveals a characteristic pattern of fragmentation. nist.gov

The molecular ion [M]⁺ at a mass-to-charge ratio (m/z) of 169 is often weak or absent in the EI spectrum, which is common for molecules with multiple functional groups that can readily fragment. The fragmentation pathway is dictated by the most stable resulting cations and neutral losses. Two primary fragmentation mechanisms are prominent for this molecule:

McLafferty Rearrangement: The ketone functional group can undergo a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. This process would lead to the elimination of a neutral acetone (B3395972) molecule (58 u) and the formation of a radical cation at m/z 111. The subsequent loss of an acetonyl radical (CH₃COCH₂•) from the molecular ion can also lead to a fragment at m/z 112.

Alpha-Cleavage: Cleavage of bonds adjacent to the functional groups is a common pathway. Alpha-cleavage adjacent to the amide nitrogen and quaternary carbon can result in the loss of an acrylamide radical, leading to a stable tertiary carbocation. A significant and often base peak in the spectrum is observed at m/z 58 . This highly stable fragment corresponds to the [CH₃C(O)CH₂C(CH₃)₂]⁺ ion, resulting from cleavage of the N-C(quaternary) bond with charge retention on the oxobutyl fragment, or more likely, it represents the acetone enol radical cation [CH₂=C(OH)CH₃]⁺• formed via McLafferty rearrangement, or the [CH₃C(O)NHCH₃]⁺ ion from a more complex rearrangement. The peak at m/z 154 corresponds to the loss of a methyl radical (•CH₃), a common fragmentation for molecules containing gem-dimethyl groups.

The analysis of these characteristic fragments allows for the confident identification of the compound's structural features.

| m/z | Proposed Fragment Identity / Neutral Loss |

| 169 | Molecular Ion [M]⁺ |

| 154 | [M - •CH₃]⁺ |

| 112 | [M - •CH₂C(O)CH₃]⁺ |

| 58 | [CH₃C(O)CH₂C(CH₃)₂]⁺ or [CH₂=C(OH)CH₃]⁺• (Base Peak) |

X-ray Diffraction (XRD) for Solid-State Molecular Structures

X-ray Diffraction (XRD), specifically single-crystal XRD, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state.

Despite the utility of this technique, a search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals no published single-crystal X-ray structure for this compound as of this writing. Therefore, detailed experimental data on its solid-state molecular conformation, crystal packing, and intermolecular interactions are not available in the scientific literature. The characterization of its solid form is currently limited to its physical properties, such as its melting point.

Environmental and Green Chemistry Perspectives in Academic Research

Development of Sustainable Synthetic Methods and Catalytic Approaches

The conventional synthesis of N-(1,1-Dimethyl-3-oxobutyl)acetamide typically involves the reaction of acetone (B3395972) and acrylonitrile (B1666552) in the presence of a strong acid catalyst, such as sulfuric acid. Academic research has focused on optimizing the conditions of this reaction to improve the yield and purity of the final product. These studies have investigated variables such as the molar ratio of reactants, reaction temperature, and reaction time to enhance the efficiency of the synthesis.

From a green chemistry perspective, the focus is on developing more sustainable and environmentally benign synthetic routes. This includes the use of less hazardous reagents and solvents, milder reaction conditions, and the development of recoverable and reusable catalysts. While specific academic research on a complete "green" synthesis of diacetone acrylamide (B121943) is not extensively documented, related research points towards more sustainable chemical practices.

One area of green chemistry relevant to compounds like DAAM is the use of water as a solvent for chemical reactions. Research on aza-Michael additions, a type of chemical reaction, has demonstrated the use of a magnetic nanoparticle-supported catalyst that is effective in water. This compound is noted as an efficient reactant in this type of aqueous, catalyzed reaction, which aligns with the principles of green chemistry by avoiding volatile organic solvents. This indicates the potential for incorporating DAAM into more environmentally friendly downstream processes.

The following table outlines the key components of the conventional synthesis method for this compound as described in academic literature.

Table 2: Components of Conventional Synthesis for this compound

| Component | Chemical Name/Type | Role in Synthesis |

|---|---|---|

| Starting Material | Acetone | Reactant |

| Starting Material | Acrylonitrile | Reactant |

Future Research Trajectories and Emerging Areas

Exploration of Novel Synthetic Methodologies and Catalytic Systems

The traditional industrial synthesis of DAAM involves the Ritter reaction, typically using raw materials like acetone (B3395972) and acrylonitrile (B1666552) with concentrated sulfuric acid as the catalyst. guidechem.comdissertationtopic.net This method, while effective, presents challenges related to the use of corrosive acids and the generation of by-products, necessitating complex purification steps. guidechem.com Future research is increasingly focused on developing more sustainable and efficient synthetic pathways.

One promising avenue is the exploration of alternative catalytic systems that mitigate the drawbacks of strong mineral acids. Heteropolyacids, such as 12-tungstophosphoric acid, and solid acid catalysts like sulfonic acid-type ion-exchange resins have been investigated as alternatives. google.com These catalysts can offer higher selectivity and yield while being less corrosive and potentially reusable, aligning with the principles of green chemistry. google.com For instance, using a heteropolyacid catalyst with acrylamide (B121943) and mesityl oxide as raw materials has been reported to achieve a selectivity of 92.5%. google.com

Table 1: Comparison of Catalytic Systems for Diacetone Acrylamide (DAAM) Synthesis

| Catalyst System | Raw Materials | Reported Advantages | Research Focus |

|---|---|---|---|

| Conventional | |||

| Concentrated Sulfuric Acid | Acetone & Acrylonitrile | Established industrial process | Overcoming corrosion and by-product formation |

| Emerging | |||

| Heteropolyacids | Acrylamide & Mesityl Oxide | High selectivity (up to 92.5%), less corrosive | Catalyst recovery and lifetime, process optimization |

| Ion-Exchange Resins | Acrylamide & Mesityl Oxide | Good selectivity (up to 87.3%), solid catalyst | Swelling and stability of the resin, mass transfer limitations |

Furthermore, the field of biocatalysis presents a transformative approach for monomer synthesis. mdpi.com The use of enzymes, such as lipases, for polymerization and monomer synthesis is an expanding area of research. diva-portal.orgnih.gov Future work could focus on identifying or engineering enzymes capable of catalyzing the formation of DAAM or its precursors under mild, aqueous conditions. mdpi.com Enzymatic synthesis offers unparalleled chemo-, regio-, and enantioselectivity, potentially providing a route to novel functional monomers that are inaccessible through traditional chemical methods. nih.gov

Development of Chiral Analogs and Asymmetric Synthesis

Currently, DAAM is produced and utilized as a racemic mixture. The introduction of stereocenters into the monomer structure to create chiral analogs of DAAM is a significant, yet largely untapped, area of research. Chiral polymers often exhibit unique properties, such as the ability to form helical structures, recognize specific enantiomers, or act as catalysts in asymmetric reactions.

The development of chiral DAAM analogs would require sophisticated methods of asymmetric synthesis. While direct asymmetric synthesis of DAAM has not been extensively reported, progress in the synthesis of related chiral molecules provides a clear roadmap. For example, the enantioselective reduction of α-keto amides using chiral copper catalysts and hydrosilanes has been shown to produce optically active α-hydroxy amides with excellent enantioselectivity. dntb.gov.ua Similarly, metal-free organocatalytic methods are emerging for the synthesis of enantioenriched α-hydroxy amides from α-ketoacylsilanes. acs.org

These methodologies could potentially be adapted to create chiral precursors to DAAM or to directly synthesize chiral variants of the monomer itself. Research in this direction could focus on:

Diastereoselective Acylation: Utilizing chiral auxiliaries to direct the stereoselective formation of a chiral keto-amide structure. researchgate.net

Catalytic Asymmetric Hydrogenation: Employing transition-metal catalysts with chiral ligands to achieve enantioselective reduction of a prochiral precursor. acs.org

Asymmetric Hydroarylation: Nickel-catalyzed asymmetric hydroarylation of N-vinylamides represents another advanced strategy that could be explored for creating chiral N-substituted acrylamides. uzh.ch

The successful synthesis of chiral DAAM would open the door to new classes of "smart" materials, including chiral separation media, stereoselective sensors, and biomaterials with specific biological interactions.

Interdisciplinary Research at the Interface of Materials Science and Organic Chemistry

The true potential of DAAM is realized when its chemical reactivity is harnessed to create advanced functional materials. The interface between organic chemistry (designing and synthesizing the monomer) and materials science (fabricating and characterizing the final polymer) is a fertile ground for innovation.

A key area of current and future research is the refinement and expansion of the keto-hydrazide cross-linking reaction. researchgate.netnbinno.com This reaction, typically involving DAAM and adipic dihydrazide (ADH), allows for ambient temperature curing of waterborne polymer emulsions. nbinno.comresearchgate.net As water and a volatile base (like ammonia) evaporate from the coating, the drop in pH catalyzes the reaction between the ketone of DAAM and the hydrazide of ADH to form a stable ketimine linkage, creating a cross-linked network. nbinno.comsurrey.ac.uk This process enhances properties like chemical resistance, scrub resistance, and adhesion. researchgate.netnbinno.com

Future interdisciplinary research is focused on leveraging this chemistry for more sophisticated applications, particularly in the realm of "smart" materials. Stimuli-responsive hydrogels, which can change their properties in response to external triggers like pH, temperature, or specific enzymes, are a major focus. nih.govmdpi.comnih.gov Copolymers containing DAAM are ideal candidates for such systems. For example:

pH-Responsive Drug Delivery: Hydrogels can be designed to swell and release a therapeutic agent in the acidic microenvironment of a tumor or inflamed tissue, triggered by the pH-sensitive hydrolysis of cross-links. mdpi.com

Tissue Engineering Scaffolds: The ability to control the cross-linking density and mechanical properties of DAAM-based hydrogels makes them suitable for creating scaffolds that mimic the extracellular matrix, supporting cell growth and tissue regeneration. nih.gov

"Water-Breathable" Polymers: The homopolymers and copolymers of DAAM can be insoluble in water but exhibit significant water absorption (20-30% of the resin's weight), a property that is being explored for advanced coatings and biomedical materials like contact lenses. guidechem.com

The development of these materials requires a synergistic approach, where organic chemists design monomers with tailored reactivity and solubility, and materials scientists engineer polymer architectures to achieve desired macroscopic properties. kimachemical.com

Theoretical Predictions for Novel Reactivities and Transformations

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating materials discovery and understanding complex chemical processes. For a versatile monomer like DAAM, theoretical predictions can provide profound insights into its reactivity and guide the design of new experiments and materials.

Future research will likely employ quantum mechanics (QM) and machine learning (ML) models to predict the reactivity of DAAM and other acrylamide-based monomers. digitellinc.com Such models can correlate computed quantum properties, like the energy of the lowest unoccupied molecular orbital (LUMO) or atomic charge densities, with experimentally observed reaction rates. digitellinc.comnih.gov This approach can be used to:

Predict Copolymerization Kinetics: Understanding the polymerization kinetics of monomers is crucial for controlling the final polymer's molecular weight and structure. researchgate.netyoutube.com Molecular simulation can help predict reactivity ratios for the copolymerization of DAAM with other vinyl monomers, allowing for better control over the final copolymer composition and properties. mdpi.com

Elucidate Reaction Mechanisms: The mechanism of the keto-hydrazide cross-linking reaction is complex, involving acid catalysis and the formation of an imine or ketimine product. researchgate.netsurrey.ac.uk Density Functional Theory (DFT) studies can be employed to map the reaction pathway, identify transition states, and determine the activation energies involved. nih.gov This fundamental understanding can help optimize reaction conditions for more efficient cross-linking.

Design Novel Transformations: Theoretical models can be used to explore hypothetical reactions and transformations of the functional groups in DAAM. For example, computational studies could predict the feasibility of alternative cross-linking chemistries beyond the keto-hydrazide system or model the interaction of chiral DAAM analogs with other molecules, guiding the synthesis of new catalysts or sensors.

By integrating computational predictions with experimental validation, researchers can significantly shorten the development cycle for new DAAM-based polymers and materials with novel and predictable functionalities.

Q & A

Q. Advanced: How can researchers resolve contradictory spectral data across studies?

- Perform isotopic labeling experiments to trace unexpected peaks.

- Use computational chemistry tools (e.g., Gaussian or ORCA) to simulate NMR and IR spectra for comparison with experimental data .

- Validate results via inter-laboratory reproducibility studies , ensuring standardized solvent and temperature conditions.

Basic: What synthetic routes are feasible for this compound?

Methodological Answer:

A common route involves:

Acetylation of 1,1-Dimethyl-3-oxobutylamine : React the amine with acetic anhydride or acetyl chloride in dichloromethane, using a base (e.g., pyridine) to neutralize HCl .

Purification : Crystallize the product from ethanol/water mixtures or use column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. Advanced: How can reaction yields be optimized for large-scale synthesis?

- Screen catalytic systems (e.g., DMAP or Lewis acids) to enhance acetylation efficiency.

- Use flow chemistry to improve heat and mass transfer, reducing side reactions.

- Monitor reaction progress via in-situ FTIR to identify intermediates and optimize reaction time .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

Q. Advanced: What mechanistic insights explain its degradation under acidic/basic conditions?

- Perform kinetic studies (pH-rate profiling) to identify degradation pathways (e.g., hydrolysis of the amide bond).

- Use LC-MS/MS to characterize degradation products and propose reaction mechanisms .

Basic: How can solubility and partition coefficients (logP) be determined experimentally?

Methodological Answer:

Q. Advanced: How do substituents influence solubility for derivatives of this compound?

- Synthesize analogs (e.g., replacing dimethyl groups with ethyl or cyclic substituents) and compare solubility profiles.

- Apply QSAR models to predict logP and solubility using software like Schrodinger’s QikProp .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .

- Spill Management : Neutralize with activated carbon and dispose as hazardous waste (EPA/DOT guidelines).

Q. Advanced: How can metabolic pathways be studied to assess toxicity?

- Conduct in vitro assays using liver microsomes to identify metabolites via LC-HRMS.

- Use molecular docking to predict interactions with cytochrome P450 enzymes .

Advanced: How can computational modeling aid in designing experiments with this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.